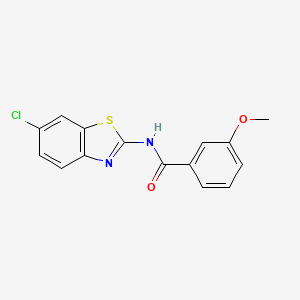

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c1-20-11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMYPUNEBRUYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide may involve the use of larger reaction vessels and more efficient purification techniques, such as high-performance liquid chromatography (HPLC). The reaction conditions may also be optimized to increase the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The nitro group in the benzothiazole ring can be reduced to an amine group.

Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

Medicine: Studied for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Wirkmechanismus

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. Alternatively, the compound may bind to receptors on the surface of cells, triggering a cascade of intracellular signaling events that lead to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (Cl, CF₃): Chlorine at position 6 enhances antifungal activity, while trifluoromethyl groups on the benzamide ring improve potency, likely due to increased electronegativity and membrane permeability .

- Methoxy vs.

- Bulkier Substituents (Adamantyl): The adamantyl group in introduces steric hindrance, affecting crystal packing and possibly pharmacokinetics, though biological data remain unreported.

Antifungal and Antitumor Activity

- Antifungal Potency: Trifluoro-substituted benzamides () demonstrate superior activity against fungal strains compared to non-fluorinated analogues. Earlier non-fluorinated derivatives were inactive, highlighting the critical role of CF₃ groups .

Structural Characterization Techniques

- X-ray Crystallography: Used extensively to confirm molecular geometry, as seen in adamantyl derivatives () and N,O-bidentate complexes ().

- Spectroscopic Methods: ¹H/¹³C NMR and IR validate functional groups, such as the C=O stretch in benzamides (~1668 cm⁻¹ in ) and SO₂ vibrations in benzodithiazines (~1340–1160 cm⁻¹ in ).

Biologische Aktivität

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer activities, and its mechanisms of action.

Chemical Structure and Properties

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide features a benzothiazole core with a chlorine substituent and a methoxybenzamide group. This structural configuration contributes to its unique pharmacological profile.

Molecular Formula: CHClNOS

Molecular Weight: 250.74 g/mol

1. Antibacterial Activity

Research has indicated that N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Comparison

| Bacterial Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 16 | Linezolid | 8 |

| Escherichia coli | 32 | Ciprofloxacin | 16 |

| Pseudomonas aeruginosa | 64 | Gentamicin | 32 |

The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a potential candidate for developing new antibacterial agents.

2. Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several pathogenic fungi. The antifungal efficacy was assessed using standard protocols, revealing moderate activity against Candida species.

Table 2: Antifungal Activity Results

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

The antifungal mechanism is believed to involve interference with the ergosterol biosynthesis pathway, crucial for maintaining fungal cell membrane integrity .

3. Anticancer Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide has been evaluated for its anticancer properties against various cancer cell lines. Studies indicate that it exhibits significant antiproliferative effects, particularly against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

Table 3: Anticancer Activity Data

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 10 |

| HCT116 | 15 |

The compound's anticancer mechanism may involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as p53 and MAPK .

Case Studies and Research Findings

A series of studies have been conducted to further elucidate the biological activities of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide:

- Study on Antibacterial Properties : A recent study compared the antibacterial efficacy of this compound with existing antibiotics. The results demonstrated that it outperformed some conventional agents against resistant strains.

- Anticancer Mechanism Exploration : Another investigation focused on the molecular pathways affected by this compound in cancer cells. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, indicating its potential as an effective anticancer agent .

- Synergistic Effects : Research also explored the synergistic effects when combined with other drugs, suggesting enhanced efficacy in treating infections and tumors when used in combination therapy.

Q & A

Q. What are the standard synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 6-chloro-1,3-benzothiazol-2-amine with activated acyl derivatives. For example:

- Route 1 : Refluxing 6-methoxybenzamide derivatives with 6-chloro-1,3-benzothiazol-2-amine in chloroform, followed by crystallization (yield ~22%) .

- Route 2 : Using 1-(adamantylacetyl)-imidazole as an acylating agent under reflux conditions, yielding crystalline products characterized by IR and NMR .

- Route 3 : Reacting thiosemicarbazide intermediates with aromatic carboxylic acids in the presence of POCl₃, as seen in analogous benzothiazole syntheses .

Q. Which spectroscopic techniques are employed to characterize this compound?

Key methods include:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1668 cm⁻¹, N–H at ~3178 cm⁻¹) .

- NMR : ¹H NMR reveals methoxy protons (~3.76 ppm) and aromatic protons (δ 6.4–8.3 ppm) .

- Mass Spectrometry (FABMS) : Confirms molecular weight (e.g., m/z 466 for derivatives) .

- Elemental Analysis : Validates C, H, N, and S content .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzothiazole derivatives?

X-ray diffraction provides precise bond angles, torsion angles, and intermolecular interactions. For example:

- Hydrogen bonding : N–H⋯N and C–H⋯O interactions stabilize dimers in the crystal lattice .

- Conformational analysis : The adamantyl group in related compounds adopts a gauche conformation relative to the acetamide moiety (dihedral angles ~-100°) .

- S⋯S interactions : Non-covalent S⋯S contacts (3.62 Å) contribute to ribbon-like packing . These insights guide structure-activity relationship (SAR) studies for drug design .

Q. How can low yields in benzothiazole syntheses be optimized?

Low yields (e.g., 22% in ) may arise from steric hindrance or poor solubility. Strategies include:

- Solvent optimization : Switching from ethanol to DMF or THF to improve intermediate solubility.

- Catalysis : Using DMAP or Lewis acids to accelerate acylation .

- Temperature control : Gradual heating to avoid decomposition of thermally sensitive intermediates .

Q. How to resolve discrepancies in spectroscopic data interpretation?

Contradictions in spectral assignments can be addressed by:

- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., comparing methoxybenzamide derivatives in ).

- 2D NMR : Using HSQC and HMBC to assign overlapping aromatic signals .

- Computational modeling : DFT calculations to predict IR/NMR spectra and validate experimental data .

Q. What is the impact of substituents on the benzamide ring’s reactivity and bioactivity?

Substituents influence electronic and steric properties:

- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity at the amide carbonyl, facilitating nucleophilic attacks .

- Methoxy groups : Improve solubility and modulate hydrogen-bonding interactions, as seen in analogs with enhanced antimicrobial activity .

- Steric effects : Bulky groups (e.g., adamantyl) may reduce reaction rates but improve target selectivity .

Methodological Considerations

Key Challenges & Future Directions

- Stereochemical control : Managing racemization in chiral derivatives .

- Scale-up : Transitioning from milligram to gram-scale synthesis while maintaining purity .

- Bioactivity profiling : Linking structural features (e.g., chloro vs. methoxy substituents) to biological targets using molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.